molecular formula C8H12ClF3N2O2 B2914621 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1178506-83-6

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2914621
CAS RN: 1178506-83-6
M. Wt: 260.64
InChI Key: FTZHNFGRSXGRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as DETA/NO, is a nitric oxide donor compound that has been widely used in scientific research. It is a small molecule that can release nitric oxide (NO) in a controlled manner, making it a valuable tool for studying the role of NO in different biological processes.

Mechanism of Action

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO releases NO in a controlled manner through a process called nitrosation. NO is a potent signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. By releasing NO, 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO can modulate these processes and provide insights into the role of NO in different biological systems.
Biochemical and Physiological Effects:
2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO has been shown to have various biochemical and physiological effects. It can induce vasodilation, which can improve blood flow and reduce blood pressure. 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO can modulate neuronal function and synaptic plasticity, which can have implications for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO in lab experiments is its ability to release NO in a controlled manner. This allows researchers to study the effects of NO on different biological processes without the confounding effects of other molecules. However, 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO has some limitations, such as its potential to decompose over time, which can affect its stability and reliability.

Future Directions

There are several future directions for research involving 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO. One area of interest is the role of NO in cancer progression and metastasis. 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO has been shown to inhibit tumor growth and metastasis in some studies, but the mechanisms underlying these effects are still unclear. Another area of interest is the potential use of 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO as a therapeutic agent for cardiovascular diseases and inflammation. Finally, there is a need for further studies to investigate the effects of 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO on neuronal function and synaptic plasticity, which can have implications for the treatment of neurological disorders.

Synthesis Methods

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO can be synthesized through a series of chemical reactions starting from N,N-diethylethylenediamine (2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide). The synthesis involves the reaction of 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide with chloroacetyl chloride, followed by the addition of trifluoroethanol and sodium nitrite. The final product is then purified through recrystallization.

Scientific Research Applications

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO has been extensively used in scientific research as a tool for studying the role of NO in various biological processes. It has been used in studies related to cardiovascular diseases, inflammation, and cancer. 2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide/NO has also been used to investigate the effect of NO on neuronal function and synaptic plasticity.

properties

IUPAC Name

2-[(2-chloroacetyl)-(2,2,2-trifluoroethyl)amino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF3N2O2/c1-13(2)7(16)4-14(6(15)3-9)5-8(10,11)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZHNFGRSXGRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(dimethylamino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)acetamide

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